molecular formula C6H10F2O4 B10778274 2-Deoxy-2-fluoro-alpha-D-mannosyl fluoride

2-Deoxy-2-fluoro-alpha-D-mannosyl fluoride

Cat. No.: B10778274
M. Wt: 184.14 g/mol
InChI Key: YZRDPODBASCWCK-QZABAPFNSA-N
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Description

2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride is a synthetic carbohydrate derivative known for its unique structural properties. It is a fluorinated analog of mannose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride typically involves the fluorination of mannose derivatives. One common method includes the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluorine gas in the presence of a solvent like freon-11 at low temperatures (around -78°C). This reaction yields 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride and its β-mannopyranosyl isomer. Subsequent partial hydrolysis with sodium methoxide in methanol produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of fluorination and carbohydrate chemistry used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes, yielding mannose derivatives.

Common Reagents and Conditions

    Fluorination: Fluorine gas or other fluorinating agents are used in the initial synthesis.

    Hydrolysis: Acidic or enzymatic conditions facilitate the cleavage of the glycosidic bond.

Major Products Formed

    Mannose Derivatives: Hydrolysis of the compound yields various mannose derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride involves its interaction with glycosidases. The fluorine substitution at the second carbon makes the compound a potent inhibitor of these enzymes by forming stable glycosyl-enzyme intermediates. This inhibition can disrupt glycan processing and metabolism, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-Fluoro-Alpha-D-Glucosyl Fluoride: Similar in structure but derived from glucose instead of mannose.

    2-Deoxy-2-Fluoro-Beta-D-Mannosyl Fluoride: The β-anomer of the compound with different stereochemistry.

    2-Deoxy-2-Fluoro-D-Mannose: A non-fluorinated analog with similar biological properties.

Uniqueness

2-Deoxy-2-Fluoro-Alpha-D-Mannosyl Fluoride is unique due to its specific fluorine substitution, which imparts distinct inhibitory properties against glycosidases. This makes it a valuable tool for studying enzyme mechanisms and potential therapeutic applications in cancer research .

Properties

Molecular Formula

C6H10F2O4

Molecular Weight

184.14 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3-,4-,5-,6-/m1/s1

InChI Key

YZRDPODBASCWCK-QZABAPFNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)F)F)O)O)O

Origin of Product

United States

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